Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 4-chloro-2-ethoxycarbonylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Reduction: Reducing agents like sodium borohydride may be used.
Major Products Formed
The major products formed from these reactions include biaryl compounds in Suzuki-Miyaura coupling and various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and probes.
Medicine: Investigated for its potential in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable carbon-carbon bonds via the Suzuki-Miyaura coupling mechanism. The boronic acid moiety interacts with palladium catalysts, facilitating the transmetalation step that is crucial for the coupling reaction. This interaction leads to the formation of biaryl compounds, which are essential building blocks in various chemical syntheses.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-ethoxycarbonylphenylboronic acid
- 4-Ethoxycarbonylphenylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
Uniqueness
Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other boronic esters. Its chloro and ethoxycarbonyl substituents enhance its utility in selective coupling reactions and make it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BClO4/c1-6-19-13(18)11-9-10(17)7-8-12(11)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELRTBIZGRFHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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